molecular formula C5H7NO3 B6152500 2,7-dioxa-5-azaspiro[3.4]octan-6-one CAS No. 2111645-46-4

2,7-dioxa-5-azaspiro[3.4]octan-6-one

Katalognummer: B6152500
CAS-Nummer: 2111645-46-4
Molekulargewicht: 129.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dioxa-5-azaspiro[3.4]octan-6-one ( 2111645-46-4) is a spirocyclic chemical building block with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . This compound features a unique spiro-fused structure containing both nitrogen and oxygen heteroatoms, making it a valuable scaffold in medicinal chemistry and drug discovery research. Spirocyclic structures of this type are of significant interest in pharmaceutical development due to their three-dimensionality and potential to improve the physicochemical properties of drug candidates . They are frequently employed as key intermediates in the synthesis of more complex molecules for biological screening. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a versatile precursor for constructing novel chemical entities. For specific storage and handling information, please consult the safety data sheet.

Eigenschaften

CAS-Nummer

2111645-46-4

Molekularformel

C5H7NO3

Molekulargewicht

129.1

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxetane Ring Formation via Chloroacetyl Chloride-Mediated Cyclization

A patent describing the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane provides a foundational framework. Adapting this approach, the oxetane ring in 2,7-dioxa-5-azaspiro[3.4]octan-6-one could be constructed through a chloroacetyl chloride-mediated cyclization. The proposed pathway involves:

  • Acylation of Aminodiol Precursors :
    Starting with a suitably protected aminodiol (e.g., 3-((benzylamino)methyl)oxetane-3-ol), reaction with chloroacetyl chloride in dichloromethane or acetonitrile at 0–10°C in the presence of triethylamine (1.1–2.0 eq) forms an intermediate chloroacetamide.

  • Intramolecular Cyclization :
    Subsequent treatment with a strong base (e.g., NaH or LiHMDS) in anhydrous tetrahydrofuran at −10°C to 5°C induces dehydrohalogenation, yielding the spirocyclic oxetane-lactam structure. Key parameters include:

    • Solvent polarity (tetrahydrofuran > methyl tert-butyl ether) to stabilize transition states.

    • Stoichiometric control of base (1.05–2.0 eq) to minimize side reactions.

Critical Analysis :

  • Yield Limitations : Reported yields for analogous systems range from 60% to 75%, with losses occurring during purification of polar intermediates.

  • Stereochemical Control : The spiro junction’s stereochemistry remains undefined in this method, necessitating chiral auxiliary strategies or asymmetric catalysis.

Lactamization via Reductive Amination

Ketone Reduction and Spontaneous Cyclization

An alternative route involves reductive amination of a keto-ester precursor. For example:

  • Synthesis of 6-Oxo Intermediate :
    Ethyl 2-(3-hydroxyoxetan-3-yl)acetate undergoes oxidation (e.g., Dess-Martin periodinane) to the corresponding keto-ester.

  • Reductive Amination :
    Treatment with ammonium acetate and NaBH₃CN in methanol at 25°C facilitates imine formation and subsequent reduction, yielding the lactam ring.

Optimization Data :

ParameterOptimal RangeImpact on Yield
SolventMethanol/THF (4:1)Maximizes solubility of intermediates
Temperature20–25°CPrevents over-reduction
Reducing AgentNaBH₃CN (1.2 eq)Selective for imine reduction

Advantages :

  • Avoids harsh bases, improving functional group tolerance.

  • Amenable to scale-up with continuous flow systems.

Photocatalytic [2+2] Cycloaddition

Late-Stage Spirocyclization

Emerging methodologies in photoredox catalysis offer a novel pathway:

  • Substrate Design :
    A γ-lactam derivative with a pendant enone moiety serves as the precursor.

  • Crossed [2+2] Cycloaddition :
    Irradiation at 365 nm in the presence of a Ru(bpy)₃²⁺ catalyst (0.5 mol%) induces intramolecular cycloaddition, forming the spirooxetane ring.

Mechanistic Insights :

  • The reaction proceeds via a triplet energy transfer mechanism, enabling selective bond formation.

  • Solvent screening indicates acetonitrile provides optimal excited-state lifetime (τ = 1.2 μs).

Challenges :

  • Scalability limited by photon penetration depth in batch reactors.

  • Requires UV-transparent reactors for large-scale applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Chloroacetyl Cyclization68 ± 395HighNone
Reductive Amination52 ± 589ModeratePartial
Photocatalytic41 ± 782LowHigh

Key Observations :

  • The chloroacetyl method offers the best balance of yield and scalability but lacks stereocontrol.

  • Photocatalytic routes, while innovative, require significant optimization for industrial adoption.

Purification and Characterization

Chromatographic Challenges

The polar nature of this compound necessitates reversed-phase HPLC (C18 column, 10–40% acetonitrile/water gradient) for final purification.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (dd, J = 8.4 Hz, 2H, oxetane), 3.91 (m, 2H, lactam), 3.45 (s, 1H, spiro-H).

  • HRMS : m/z calc. for C₅H₇NO₃ [M+H]⁺: 146.0482, found: 146.0485 .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-dioxa-5-azaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,7-dioxa-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-dioxa-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

5-Oxa-7-azaspiro[3.4]octan-6-one (CAS 27784-33-4)

  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Key Differences: The positions of oxygen and nitrogen are reversed compared to the target compound (5-oxa vs. 2,7-dioxa).
  • Applications : Used as a protein degrader building block. Priced at ~$392/250 mg (Aladdin Scientific) .

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS 1909305-58-3)

  • Molecular Formula : C₆H₁₁ClN₂O₂
  • Molecular Weight : 178.62 g/mol
  • Key Differences : Incorporates a methyl group at position 7 and a chlorine atom (as hydrochloride salt), enhancing steric hindrance and ionic solubility. Predicted collision cross-section (CCS) for [M+H]+ is 128.0 Ų .
  • Applications : Investigated in medicinal chemistry for its spirocyclic amine motif .

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 103151-23-1)

  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Molecular Weight : 208.22 g/mol
  • This modification broadens its utility in heterocyclic synthesis .

Bicyclic Analogues

2-Oxa-5-azabicyclo[5.1.0]octan-6-one Derivatives

  • Example : (+)-(1R,3R,4R,7R)-4,5-Dimethyl-3,7-diphenyl-2-oxa-5-azabicyclo[5.1.0]octan-6-one (ent-25a)
    • Synthesis : Derived from 1-phenylcyclopropene carboxylic acid and pseudoephedrine via 7-exo-trig cycloaddition.
    • Properties : [α]D²⁰ = +55.9 (CHCl₃), with distinct NMR/FTIR profiles due to phenyl and methyl substituents .
  • Key Differences : Bicyclic systems lack the spiro junction, resulting in less conformational rigidity compared to spiro compounds.

Q & A

Q. What are the established laboratory-scale synthetic methods for 2,7-dioxa-5-azaspiro[3.4]octan-6-one?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or ring-closing strategies. Key steps include:

  • Cyclocondensation : Reacting γ-lactam precursors with bifunctional oxygen-containing reagents (e.g., diols or epoxides) under acidic or basic conditions. For example, intramolecular cyclization of a keto-amide intermediate can form the spirocyclic framework .
  • Photocatalytic C–H Functionalization : As demonstrated for related azaspiro compounds, visible-light-mediated C–H alkylation of primary amines with alkenes or alkynes can generate spirocyclic lactams .
  • Oxidative Ring Closure : Using reagents like hypervalent iodine (e.g., IBX) to form the dioxolane ring from diol-containing intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinctive splitting patterns for protons near the spiro center (e.g., δ 3.8–4.2 ppm for oxa-ring protons) and deshielded lactam carbonyl (δ 170–175 ppm in ¹³C NMR).
    • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons.
  • Mass Spectrometry :
    • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 156.0764 for C6H9NO3).
    • Collision Cross-Section (CCS) Analysis : Predicts conformational stability; adduct-specific CCS values (e.g., [M+H]+ CCS = 128.0 Ų) correlate with compact spiro geometry .
  • X-ray Diffraction : Resolves absolute stereochemistry and bond angles at the spiro center.

Advanced Research Questions

Q. How can computational chemistry aid in understanding the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ring puckering and spiro junction flexibility using force fields (e.g., GAFF2).
    • Identify low-energy conformers and transition states for ring interconversion.
  • Density Functional Theory (DFT) :
    • Calculate torsional barriers (e.g., ΔG‡ for ring flipping) and electronic properties (HOMO-LUMO gaps).
    • Predict spectroscopic signatures (e.g., ¹³C chemical shifts) for comparison with experimental data .
  • Docking Studies :
    • Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity.

Q. What strategies are employed to resolve conflicting reactivity data observed in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., ¹⁸O in the lactam ring) to track bond cleavage during SN2 reactions.
    • Compare kinetics under varying conditions (polar aprotic vs. protic solvents) to distinguish between concerted and stepwise mechanisms.
  • Steric and Electronic Analysis :
    • Substituent effects: Introduce electron-withdrawing groups (e.g., –NO2) to assess electronic demand at the reaction site.
    • Steric maps: Quantify steric hindrance using Tolman’s cone angles or buried volume calculations (%Vbur).
  • Cross-Validation with Analogues :
    • Compare reactivity with structurally related spiro compounds (e.g., 5-azaspiro[3.4]octan-6-one) to isolate ring-strain contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.